molecular formula C11H12N2OS B15217818 5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde CAS No. 1006448-73-2

5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde

Cat. No.: B15217818
CAS No.: 1006448-73-2
M. Wt: 220.29 g/mol
InChI Key: XNQGRRRZPFSHND-UHFFFAOYSA-N
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Description

5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring substituted with a carbaldehyde group, a pyrazole ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde can be achieved through a multi-step process involving the formation of the pyrazole ring and subsequent functionalization of the thiophene ring. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The resulting pyrazole derivative can then be further reacted with thiophene-2-carbaldehyde under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and pyrazole groups can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid.

    Reduction: 5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1006448-73-2

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-methyl-4-[(4-methylpyrazol-1-yl)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c1-8-4-12-13(5-8)6-10-3-11(7-14)15-9(10)2/h3-5,7H,6H2,1-2H3

InChI Key

XNQGRRRZPFSHND-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2=C(SC(=C2)C=O)C

Origin of Product

United States

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